molecular formula C27H46O3 B1436362 7,8-Dihydroxy-7,8-dihydrovitamin d3 CAS No. 84927-66-2

7,8-Dihydroxy-7,8-dihydrovitamin d3

Cat. No. B1436362
CAS RN: 84927-66-2
M. Wt: 418.7 g/mol
InChI Key: YIMMFXZWTYGKLW-AGAWYEFXSA-N
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Description

“7,8-Dihydroxy-7,8-dihydrovitamin D3”, also known as “7,8-diOH-D3” or “TAC-3”, is a synthetic form of vitamin D. It is also referred to by its other name, "7,8-dihydroxy-7,8-dihydrovitamin d3;84927-66-2;MFCD31567292; (1R,7aR)-4- [ (2Z)-1-hydroxy-2- [ (5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1- [ (2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol" .


Molecular Structure Analysis

The molecular formula of “7,8-Dihydroxy-7,8-dihydrovitamin D3” is C27H46O3 . The structure of this compound is complex, with multiple hydroxyl groups and a large hydrocarbon backbone. The exact structural details are not available in the current literature.


Physical And Chemical Properties Analysis

“7,8-Dihydroxy-7,8-dihydrovitamin D3” is a lipophilic compound with poor water solubility . The majority of the Vitamin D3 derivatives, including “7,8-Dihydroxy-7,8-dihydrovitamin D3”, have log P values greater than 5, indicating their lipophilic nature .

Scientific Research Applications

Physiological and Molecular Functions

7,8-Dihydroxy-7,8-dihydrovitamin D3, a form of vitamin D3, is essential in various physiological processes. It is initially produced in the skin through ultraviolet irradiation and then metabolized in the liver and kidney before becoming functionally active (DeLuca, 2004). The hormonal form of vitamin D3, such as 1alpha,25-dihydroxyvitamin D3, is crucial for calcium absorption, phosphate absorption in the intestine, calcium mobilization in bone, and calcium reabsorption in the kidney. It also plays a role in noncalcemic functions in the body.

Biological Activity and Binding Configuration

The synthesis and characterization of 7,8-cis-vitamin D3 derivatives have been explored to understand their chemical stability and biological activity. Studies on the binding configuration in the human vitamin D receptor (hVDR) indicate that these derivatives, including 7,8-cis-1α,25-dihydroxyvitamin D3, exhibit unique configurations due to rotation at the single bond between C7 and C8 (Sawada et al., 2016).

Role in Immunomodulation

1,25-dihydroxyvitamin D3, an activated form of vitamin D, plays a significant role in immunomodulation. It is produced by monocytes and affects all cellular components of the immune defense system. This aspect of vitamin D function has led to the creation of new substances, known as vitamin D analogues, which share the immunological effects of the parent compound but have decreased effects on calcium and bone metabolism, making them potential immunomodulatory drugs (Casteels et al., 1995).

Antineoplastic Effects and Clinical Applications

1,25-dihydroxyvitamin D3 and its analogs have been extensively studied for their antineoplastic effects. They act in a cell type- and tissue-specific manner, influencing cell cycle phases, inducing apoptosis, and affecting tumor cell migration and angiogenesis. Despite their potent effects in animal models of cancer, no vitamin D analog is currently used in the clinic for cancer treatment. However, ongoing research aims to introduce these compounds into clinical practice (Leyssens et al., 2014).

Photoproduction in Skin Therapy

The photoproduction of vitamin D3 derivatives in skin has been explored as a therapy for vitamin-D-resistant syndromes. This process involves the conversion of hydroxylated derivatives of 7-dehydrocholesterol, such as 1 alpha, 25-dihydroxy-7-dehydrocholesterol, to their corresponding hydroxylated previtamin forms upon UV exposure. This method shows potential in treating patients with impaired vitamin-D metabolism (Holick et al., 1980).

Metabolism and Molecular Action

The molecular mechanism of 1,25-dihydroxyvitamin D3 involves its binding to specific DNA sequences, regulating gene activity. The liganded vitamin D receptor (VDR) complex structure has been characterized, facilitating understanding of VDR coactivator interactions. The identification of proteins involved in vitamin D metabolism, like CYP2R1, is crucial in understanding its physiological role in classical target tissues and its extraskeletal effects, including cancer inhibition and immunomodulatory effects in autoimmune diseases (Christakos et al., 2016).

Unique Hydroxylated Metabolites and Cytochrome P450scc

Metabolites of vitamin D3 formed during catalysis with cytochrome P450scc (CYP11A1) have been studied for their potential roles in various cellular functions. The formation of these hydroxylated metabolites, such as 20-hydroxyvitamin D3 and 20,22-dihydroxyvitamin D3, suggests their significant roles in physiological processes (Guryev et al., 2003).

Treatment of Psoriasis and Other Conditions

1,25-dihydroxyvitamin D3 and its analogs have been used clinically in treating psoriasis, renal osteodystrophy, and osteoporosis. Their immunomodulatory and antiproliferative effects have led to their application in various disorders (Holick et al., 1992).

properties

IUPAC Name

(1R,7aR)-4-[(2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O3/c1-18(2)8-6-9-20(4)23-12-13-24-26(23,5)14-7-15-27(24,30)25(29)17-21-16-22(28)11-10-19(21)3/h17-18,20,22-25,28-30H,3,6-16H2,1-2,4-5H3/b21-17-/t20-,22+,23-,24?,25?,26-,27?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMMFXZWTYGKLW-AGAWYEFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2(C(C=C3CC(CCC3=C)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCCC2(C(/C=C\3/C[C@H](CCC3=C)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 122360813

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-Dihydroxy-7,8-dihydrovitamin d3
Reactant of Route 2
7,8-Dihydroxy-7,8-dihydrovitamin d3
Reactant of Route 3
7,8-Dihydroxy-7,8-dihydrovitamin d3
Reactant of Route 4
7,8-Dihydroxy-7,8-dihydrovitamin d3
Reactant of Route 5
7,8-Dihydroxy-7,8-dihydrovitamin d3
Reactant of Route 6
7,8-Dihydroxy-7,8-dihydrovitamin d3

Citations

For This Compound
1
Citations
HT Toh, WH Okamura - The Journal of Organic Chemistry, 1983 - ACS Publications
Permanganate oxidationof vitamin D3 affords the 7, 8-diol 4a, which was successively silylated to 4b andthen oxidatively cleaved and reduced to afford 3c. The latter was converted in …
Number of citations: 88 pubs.acs.org

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